molecular formula C18H22O4S B14272455 2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) CAS No. 157370-41-7

2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)

Cat. No.: B14272455
CAS No.: 157370-41-7
M. Wt: 334.4 g/mol
InChI Key: QMOBOQVUHOBWDG-UHFFFAOYSA-N
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Description

2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) is a chemical compound known for its unique structure and properties. It is characterized by the presence of sulfanediyl groups and phenyleneoxy linkages, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) typically involves the reaction of 2-methyl-4,1-phenyleneoxy compounds with ethan-1-ol in the presence of a sulfanediyl group. The reaction conditions often require a controlled temperature and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The phenyleneoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyleneoxy derivatives.

Scientific Research Applications

2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties and potential drug development.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) involves its interaction with molecular targets through its sulfanediyl and phenyleneoxy groups. These interactions can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)
  • 2,2’-{Sulfanediylbis[(2,4,6-trimethyl-1,3-phenylene)oxy]}di(ethan-1-ol)
  • 2,2’-{Sulfanediylbis[(1,4-phenylenebis(methylene))oxy]}di(ethan-1-ol)

Uniqueness

The uniqueness of 2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs. This makes it particularly valuable in specialized applications where these properties are advantageous.

Properties

CAS No.

157370-41-7

Molecular Formula

C18H22O4S

Molecular Weight

334.4 g/mol

IUPAC Name

2-[4-[4-(2-hydroxyethoxy)-3-methylphenyl]sulfanyl-2-methylphenoxy]ethanol

InChI

InChI=1S/C18H22O4S/c1-13-11-15(3-5-17(13)21-9-7-19)23-16-4-6-18(14(2)12-16)22-10-8-20/h3-6,11-12,19-20H,7-10H2,1-2H3

InChI Key

QMOBOQVUHOBWDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)SC2=CC(=C(C=C2)OCCO)C)OCCO

Origin of Product

United States

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